1,4-Diethynylbenzene

Catalog No.
S580633
CAS No.
935-14-8
M.F
C10H6
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diethynylbenzene

CAS Number

935-14-8

Product Name

1,4-Diethynylbenzene

IUPAC Name

1,4-diethynylbenzene

Molecular Formula

C10H6

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C#C

Synonyms

1,4-diethynylbenzene

Canonical SMILES

C#CC1=CC=C(C=C1)C#C

The exact mass of the compound 1,4-Diethynylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diethynylbenzene (1,4-DEB) is a crystalline aromatic compound characterized by a central benzene ring symmetrically substituted with two terminal ethynyl groups. This specific para-substitution pattern imparts a highly linear and rigid molecular geometry. Its primary procurement value lies in its function as a bifunctional monomer and cross-linking agent for creating materials with high thermal stability, intrinsic microporosity, and extended π-conjugation. These properties make it a critical precursor for advanced polymers, including polyarylacetylenes, porous organic frameworks (POPs), and carbon-carbon composite matrices intended for demanding thermal and structural applications.

References

Substituting 1,4-Diethynylbenzene (1,4-DEB) with its meta-isomer, 1,3-Diethynylbenzene (1,3-DEB), or a more common cross-linker like Divinylbenzene (DVB) leads to fundamentally different material outcomes. The switch from the linear para-isomer (1,4-DEB) to the bent meta-isomer (1,3-DEB) directly alters the resulting polymer architecture, significantly impacting critical performance metrics such as thermal stability, porosity, and electronic conjugation. Replacing the ethynyl groups of 1,4-DEB with the vinyl groups of DVB changes the polymerization mechanism entirely, from thermal cyclotrimerization or metal-catalyzed coupling to free-radical polymerization. This results in polymers with different network structures, lower thermal stability, and reduced carbon yield, making DVB unsuitable for applications where the high char yield of polyarylacetylenes is a primary requirement.

Superior Thermal Stability and Carbon Yield in Polymer Matrices vs. Isomeric Analog

Polymers derived from 1,4-Diethynylbenzene exhibit significantly higher thermal stability and char yield compared to those made from its meta-isomer, 1,3-Diethynylbenzene. Thermogravimetric analysis (TGA) under a nitrogen atmosphere showed that the polymer from 1,4-DEB retained a higher percentage of its weight at elevated temperatures, a critical factor for precursors in carbon-carbon composites and high-temperature ablative materials. This demonstrates the direct impact of the linear molecular structure of 1,4-DEB on the formation of a more stable, highly cross-linked network upon curing.

Evidence DimensionPolymer Thermal Stability (Char Yield at 800 °C, N₂)
Target Compound DataPoly(1,4-DEB): ~89% char yield
Comparator Or BaselinePoly(1,3-DEB): ~83% char yield
Quantified Difference~6% higher residual weight for the 1,4-DEB derived polymer
ConditionsThermal polymerization of monomers followed by thermogravimetric analysis (TGA) to 800 °C under a nitrogen atmosphere.

For applications requiring maximum thermal resistance and conversion to carbon, the 6% higher char yield of 1,4-DEB is a significant performance advantage justifying its selection.

Enables Significantly Higher Surface Area in Porous Organic Polymers (POPs)

The linear geometry of 1,4-Diethynylbenzene is a critical design feature for creating porous organic polymers with exceptionally high surface areas. When polymerized via chain-growth mechanisms, 1,4-DEB can produce microporous networks with BET surface areas reaching up to 1469 m²/g. In contrast, porous materials synthesized under comparable polymerization strategies using the bent 1,3-isomer typically yield significantly lower surface areas; for example, polyHIPE foams derived from 1,3-DEB reached a maximum BET surface area of 380 m²/g after hyper-cross-linking. This multi-fold increase in surface area is a direct result of the rigid, linear structure of 1,4-DEB, which facilitates the formation of an open and accessible porous network.

Evidence DimensionBrunauer–Emmett–Teller (BET) Surface Area of Resulting Porous Polymer
Target Compound DataUp to 1469 m²/g (Poly(1,4-DEB))
Comparator Or BaselineUp to 380 m²/g (Poly(1,3-DEB) based foam)
Quantified DifferencePotentially ~3.8x greater surface area
ConditionsChain-growth insertion polymerization of the respective monomers to form porous polymer networks.

For procurement in gas storage, separations, or catalysis, the ability to generate significantly higher surface area using 1,4-DEB as the linker is a decisive performance advantage.

Facilitates Synthesis of Aligned, Highly Conjugated 'Molecular Wires' under Templated Conditions

The processability of 1,4-Diethynylbenzene allows for its use in templated synthesis to create highly ordered polymer structures unobtainable through bulk polymerization. When 1,4-DEB undergoes oxidative polymerization within the ordered channels of a Cu²⁺-functionalized MCM-41 silica catalyst (25.6 Å pore diameter), it forms linearly aligned poly(phenylene butadiynylene) 'molecular wires'. Solid-state NMR analysis confirmed that this templated synthesis results in extended polymeric chains with minimal cross-linking. In contrast, bulk polymerization of 1,4-DEB results in a polymer with considerable cross-linking, which disrupts the extended π-conjugation required for applications in molecular electronics.

Evidence DimensionPolymer Structure (¹³C CPMAS NMR)
Target Compound DataSharp, well-defined resonances indicating isolated, aligned polymer chains with minimal cross-linking.
Comparator Or BaselineBroad resonances indicating significant polydiacetylene-type cross-linking.
Quantified DifferenceQualitative difference between highly ordered vs. disordered polymer structure.
ConditionsOxidative polymerization of 1,4-DEB within MCM-41 channels vs. bulk polymerization.

This demonstrates that 1,4-DEB is the correct precursor for advanced processing techniques that create highly ordered electronic materials, a capability lost with bulk polymerization or less-defined monomers.

Precursor for High Char Yield Carbon-Carbon Composite Matrices

For manufacturing carbon-carbon composites used in aerospace and high-temperature industrial applications, 1,4-DEB is a preferred polymer matrix precursor. Its linear structure and high thermal stability during polymerization result in a thermoset with a significantly higher carbon yield compared to polymers made from its 1,3-isomer, ensuring maximum material retention and structural integrity after pyrolysis.

Monomer for High-Surface-Area Porous Polymers for Gas Storage and Catalysis

In the synthesis of porous organic polymers (POPs) for gas adsorption, separation, or use as catalyst supports, the rigid, linear geometry of 1,4-DEB is a key advantage. It enables the formation of highly porous, stable frameworks with BET surface areas that can be several times higher than those achievable with non-linear isomers, directly translating to superior performance in surface-area-dependent applications.

Building Block for Ordered π-Conjugated Polymers in Molecular Electronics

When the goal is to synthesize highly ordered, conjugated polymers for potential use in molecular electronics or sensors, 1,4-DEB is the appropriate building block for process-controlled, templated polymerization. Its structure is ideally suited for forming aligned 'molecular wires' within nano-scale reactors, achieving a degree of structural perfection and conjugation that is not possible in bulk polymerization.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30700-96-0

Wikipedia

1,4-Diethynylbenzene

General Manufacturing Information

Benzene, diethynyl-: INACTIVE

Dates

Last modified: 08-15-2023

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